(S)-(2-(1-Aminopropyl)phenyl)methanol

Description

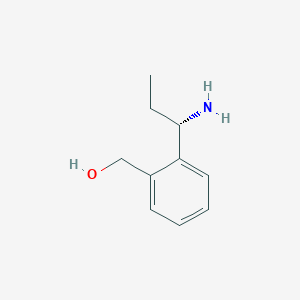

(S)-(2-(1-Aminopropyl)phenyl)methanol is a chiral compound with the molecular formula C10H15NO It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phenyl ring and a methanol group

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

[2-[(1S)-1-aminopropyl]phenyl]methanol |

InChI |

InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |

InChI Key |

BYRWKULCJOQFRU-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1CO)N |

Canonical SMILES |

CCC(C1=CC=CC=C1CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(1-Aminopropyl)phenyl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of (S)-2-(1-aminopropyl)phenyl ketone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the isolation of the desired enantiomer with high optical purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(1-Aminopropyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Formation of (S)-(2-(1-Aminopropyl)phenyl)aldehyde or (S)-(2-(1-Aminopropyl)phenyl)carboxylic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(S)-(2-(1-Aminopropyl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(2-(1-Aminopropyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenyl ring can participate in π-π interactions, enhancing binding affinity. The methanol group can also contribute to the overall binding through hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

- ®-(2-(1-Aminopropyl)phenyl)methanol

- (S)-(2-(1-Aminopropyl)phenyl)ethanol

- (S)-(2-(1-Aminopropyl)phenyl)propanol

Uniqueness

(S)-(2-(1-Aminopropyl)phenyl)methanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-(2-(1-Aminopropyl)phenyl)methanol. The presence of the methanol group also distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(S)-(2-(1-Aminopropyl)phenyl)methanol is a chiral compound with significant biological activity, primarily due to its structural features, which include an aminopropyl group and a phenolic moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H15NO

- Molecular Weight : Approximately 165.24 g/mol

- Chirality : Exists as (S)- and (R)- enantiomers, with different biological activities.

This compound interacts with various molecular targets through its functional groups:

- Amino Group : Capable of forming hydrogen bonds with enzyme active sites or receptors, enhancing binding affinity.

- Phenyl Ring : Participates in π-π interactions, which can stabilize the compound's binding to biological targets.

- Hydroxymethyl Group : Contributes to binding through additional hydrogen bonding.

These interactions suggest that the compound may influence several biological pathways, including neurotransmitter modulation and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits notable pharmacological properties:

- Neuropharmacology : Studies have shown that this compound can modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders. For instance, it may enhance norepinephrine release and act as an agonist at adrenergic receptors .

- Cancer Research : Investigations into its role in cancer treatment have highlighted its ability to inhibit specific enzymes involved in tumor growth. For example, it has been evaluated for its inhibitory effects on microtubule-stimulated ATPase activity in cancer cells .

Comparative Biological Activity

To illustrate the differences in biological activity between enantiomers, a comparison table is provided:

| Compound Name | Enantiomer | Key Biological Activity |

|---|---|---|

| This compound | S | Neurotransmitter modulation; potential anti-cancer effects |

| (R)-(2-(1-Aminopropyl)phenyl)methanol | R | Similar interactions but differing potency and selectivity |

Case Studies

- Neurotransmitter Modulation : A study demonstrated that this compound significantly increased norepinephrine levels in neuronal cultures, suggesting a role in enhancing synaptic transmission and potential applications in treating depression .

- Cancer Cell Line Studies : In vitro assays using DLD1 human colon cancer cell lines showed that treatment with this compound resulted in a notable increase in multipolar mitotic spindle formation, indicating its potential as a therapeutic agent targeting mitotic processes .

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable candidate for drug development:

- Chiral Building Block : Its chiral nature allows for the synthesis of novel compounds with tailored pharmacological profiles.

- Precursor for Drug Synthesis : The compound's reactivity can be exploited to develop new drugs targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.